(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5/c1-4-5(2-9-3-7)11-6(8)10-4/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKZORCVTJQMQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)COC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901242557 |

Source

|

| Record name | 4-[(Formyloxy)methyl]-5-methyl-1,3-dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91526-17-9 |

Source

|

| Record name | 4-[(Formyloxy)methyl]-5-methyl-1,3-dioxol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91526-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Formyloxy)methyl]-5-methyl-1,3-dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxol-2-one, 4-[(formyloxy)methyl]-5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate physical and chemical properties

An In-Depth Technical Guide to (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development, the journey of a drug molecule from administration to its target site is fraught with challenges, chief among them being bioavailability. The ability of a drug to be absorbed and utilized by the body dictates its therapeutic efficacy. It is in this critical context that the role of prodrugs and their constituent promoieties comes to the forefront. This guide provides a detailed technical exploration of this compound, a heterocyclic compound of significant interest. While seemingly a simple ester, this molecule serves as a sophisticated and biologically safe promoiety, ingeniously engineered to enhance the oral absorption of various active pharmaceutical ingredients (APIs).

This document moves beyond a simple recitation of data. It aims to provide researchers, medicinal chemists, and drug development professionals with a causal understanding of this compound's properties, its strategic application in prodrug design, and the analytical methodologies required for its characterization. We will delve into its physicochemical characteristics, reactivity, synthesis, and, most importantly, the mechanistic logic behind its function as a key that unlocks the therapeutic potential of otherwise poorly absorbed drugs.

Core Physicochemical & Structural Identity

This compound, identified by the CAS Registry Number 91526-17-9 , is a pivotal intermediate and promoiety in medicinal chemistry.[1][2][3][4] Its structure features a five-membered dioxolone ring, which is key to its function.

Structural and Molecular Identifiers

The compound's identity is defined by its specific arrangement of atoms and bonds, captured in various standard nomenclature systems.

-

IUPAC Name: this compound[2]

-

Synonyms: 4-[(formyloxy)methyl]-5-methyl-1,3-Dioxol-2-one, Formic acid 5-methyl-2-oxo-[1][5]dioxolan-4-ylmethyl ester[2][5]

-

Canonical SMILES: CC1=C(OC(=O)O1)COC=O[2]

-

InChIKey: IBKZORCVTJQMQE-UHFFFAOYSA-N[2]

Tabulated Physicochemical Data

The following table summarizes the key computed and experimentally relevant physical properties of the compound. This data is essential for predicting its behavior in various solvents, its potential for membrane transport, and for developing analytical methods.

| Property | Value | Source(s) |

| Molecular Weight | 158.11 g/mol | [1][2] |

| Exact Mass | 158.021530 Da | [1][2] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Boiling Point | 199.1 ± 42.0 °C at 760 mmHg | [1] |

| Flash Point | 78.3 ± 27.9 °C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 0.98 | [1] |

| Vapor Pressure | 0.3 ± 0.4 mmHg at 25°C | [1] |

| Index of Refraction | 1.468 | [1] |

Reactivity and Mechanism of Action in Prodrugs

The utility of this compound lies in its chemical reactivity, specifically its susceptibility to hydrolysis under physiological conditions. This characteristic is harnessed in prodrug design to achieve controlled release of an active drug molecule.

The "Promoiey": A Bioreversible Carrier

This molecule acts as a "promoiey"—a temporary carrier group attached to a parent drug. Its primary purpose is to improve the drug's pharmacokinetic properties, most notably its oral bioavailability.[6] It is particularly effective for parent drugs containing carboxyl, hydroxyl, amino, or mercapto (-SH) groups, which often exhibit poor absorption.[6]

The underlying principle is one of masking. The promoiety masks the polar, ionizable group of the parent drug, increasing its lipophilicity (as indicated by the positive LogP value). This enhancement allows the prodrug to more readily diffuse across the lipid-rich cell membranes of the gastrointestinal tract.

The Hydrolysis Cascade: A Self-Immolating System

Once absorbed into the bloodstream or tissues, the promoiety must be efficiently cleaved to release the active parent drug. This occurs through a multi-step, enzyme-mediated hydrolysis cascade. The process is designed to be a self-validating, "self-immolating" system.

-

Esterase Cleavage: The terminal formate ester is the first point of attack. Endogenous esterase enzymes rapidly hydrolyze this bond.

-

Decarboxylation & Ring Opening: The resulting hydroxymethyl intermediate is unstable. It spontaneously eliminates carbon dioxide and opens the dioxolone ring.

-

Formaldehyde Release: This ring-opening step releases formaldehyde.

-

Drug Liberation: Crucially, the cascade concludes with the liberation of the active drug molecule, now unmasked and ready to exert its therapeutic effect.

This mechanism has been successfully applied to improve the oral delivery of various drugs, including the antihypertensives Olmesartan Medoxomil and Azilsartan Medoxomil, and even to enhance the absorption of thiamine (Vitamin B1) derivatives.[6][7][8][9]

Synthesis and Analytical Characterization

The synthesis and analysis of this compound are critical for its use as a pharmaceutical intermediate. Purity and identity must be rigorously controlled.

General Synthetic Approach

A common synthetic route involves the formylation of a precursor, 4-(halomethyl)-5-methyl-1,3-dioxol-2-one or 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one. For instance, reacting 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one with a formate salt, such as potassium formate, yields the desired product.

Patented processes often describe the reaction in solvents like acetonitrile at elevated temperatures.[10] The product can then be used directly or isolated before being coupled to the parent drug molecule.

Analytical Methodologies

A robust analytical framework is essential to confirm the identity, purity, and stability of the compound.

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of this and related compounds. A stability-indicating Reverse-Phase (RP-HPLC) method ensures that the compound can be separated from any potential degradation products or synthesis-related impurities.

Objective: To determine the purity of a sample of this compound.

Methodology:

-

Column Selection: A C18 column (e.g., Waters X-Bridge™ C18, 50 mm x 4.6 mm, 3.5 µm) is a suitable starting point due to its versatility with moderately polar organic molecules.[11]

-

Mobile Phase Preparation:

-

Instrumentation Setup:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.

-

Detection Wavelength: Scan for an appropriate wavelength; a lower UV wavelength like 210-220 nm is often suitable for esters lacking strong chromophores.

-

Column Temperature: 30°C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

-

Gradient Elution Program: A gradient is necessary to elute the analyte while separating it from more or less polar impurities.

Time (min) % Solvent A % Solvent B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute further as needed to fall within the linear range of the detector.

-

Data Analysis: Integrate the peak corresponding to the main analyte. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Causality and Self-Validation: The use of a gradient ensures that impurities with a wide range of polarities are eluted from the column, providing a comprehensive purity profile. Forced degradation studies (e.g., acid, base, oxidative stress) would be performed during formal method validation to prove that any degradants are successfully separated from the main analyte peak, thus confirming the method is "stability-indicating."[11]

While specific spectra are proprietary, the structure allows for the prediction of key signals.

-

¹H NMR (Proton NMR): Expected signals would include:

-

A singlet for the methyl group (CH₃) protons.

-

A singlet for the methylene group (CH₂) protons adjacent to the ring and the ester oxygen.

-

A singlet for the formate proton (CHO). The chemical shifts would be influenced by the electronegative oxygen atoms and the carbonyl groups.

-

-

¹³C NMR (Carbon NMR): Distinct signals would appear for each of the six carbon atoms, including a characteristic downfield signal for the carbonyl carbon of the dioxolone ring and another for the formate carbonyl.

-

IR (Infrared) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of:

-

C=O stretching: Two distinct peaks are expected in the region of 1750-1850 cm⁻¹ corresponding to the cyclic carbonate and the formate ester carbonyls.

-

C-O stretching: Strong signals in the 1000-1300 cm⁻¹ region.

-

Safety and Handling

According to available data from the European Chemicals Agency (ECHA), this compound is reported as not meeting the criteria for GHS hazard classification.[2] However, as with any laboratory chemical, standard safety protocols should be strictly followed.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Stability: The product is expected to be chemically stable under standard ambient conditions.

Conclusion

This compound is more than a mere chemical intermediate; it is a key enabling technology in modern pharmaceutical design. Its well-defined physicochemical properties, combined with its predictable, self-immolating hydrolysis mechanism, make it an exemplary promoiety for overcoming the persistent challenge of poor oral bioavailability. For researchers and scientists in drug development, a thorough understanding of this molecule's behavior—from its synthesis and analytical characterization to its mechanistic function in vivo—is essential for the successful creation of next-generation oral therapeutics.

References

- (5-Methyl-2-oxo-1,3-dioxol-4-yl)

- This compound.

- (5-Methyl-2-oxo-1,3-dioxol-4-yl)

- This compound (Impurity-II). DR. JCR BIOSCIENCES (P) LIMITED.

- (5-methyl-2-oxo-1,3-dioxol-4-yl)

- (5-Methyl-2-oxo-1,3-dioxol-4-yl)

- [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides].

- An improved process for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one.

- Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2-ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-yl]methyl}-lH-benzimidazole-7-carboxylate and its potassium salt.

- (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-4-(2-azidopropan-2-yl)

- SAFETY DATA SHEET - Methyl form

- Separation of Methyl formate on Newcrom R1 HPLC column. SIELC Technologies.

- Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. National Center for Biotechnology Information, U.S.

- Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America.

Sources

- 1. CAS#:91526-17-9 | this compound | Chemsrc [chemsrc.com]

- 2. This compound | C6H6O5 | CID 10702077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 91526-17-9|this compound|BLD Pharm [bldpharm.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Page loading... [wap.guidechem.com]

- 6. [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. drjcrbio.com [drjcrbio.com]

- 9. WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-vl]methyl}- lh-benzimidazole-7-carboxyiate and its salts - Google Patents [patents.google.com]

- 10. WO2021070113A1 - An improved process for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one - Google Patents [patents.google.com]

- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Separation of Methyl formate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. chromatographyonline.com [chromatographyonline.com]

IUPAC name for (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate

An In-Depth Technical Guide to (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate: A Key Intermediate in Prodrug Synthesis

Abstract

This compound is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of the 'medoxomil' promoiety. This moiety is a cornerstone of modern prodrug design, engineered to enhance the oral bioavailability of parent drug molecules that exhibit suboptimal pharmacokinetic properties. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its chemical identity, the mechanistic rationale for its use in prodrug strategies, detailed protocols for its synthesis and characterization, and its application in the creation of marketed pharmaceuticals. This document synthesizes field-proven insights and established scientific principles to serve as an authoritative resource.

Core Identity and Physicochemical Properties

The compound, while seemingly complex in name, possesses a specific and stable structure that is foundational to its function. A precise understanding of its identity is critical for its synthesis and application.

Nomenclature and Identification

-

IUPAC Name: this compound[1].

-

CAS Number: 91526-17-9[1].

-

Common Synonyms: 4-[(formyloxy)methyl]-5-methyl-1,3-Dioxol-2-one, Formic acid 5-methyl-2-oxo-[1][2]dioxolan-4-ylmethyl ester[1][3].

This compound is a key precursor to the widely used (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group, often referred to as "medoxomil" when part of a prodrug. It is famously integrated into antihypertensive agents like Azilsartan medoxomil and Olmesartan medoxomil[1][4][5].

Chemical and Physical Properties

A summary of the compound's core properties is essential for laboratory handling and reaction planning.

| Property | Value | Source |

| Molecular Formula | C₆H₆O₅ | PubChem[1] |

| Molecular Weight | 158.11 g/mol | PubChem[1] |

| Monoisotopic Mass | 158.02152329 Da | PubChem[1] |

| SMILES | CC1=C(OC(=O)O1)COC=O | PubChem[1] |

| InChIKey | IBKZORCVTJQMQE-UHFFFAOYSA-N | PubChem[1] |

The Medoxomil Prodrug Strategy: Mechanism and Rationale

The primary significance of this compound lies in its utility for creating medoxomil esters. This prodrug strategy is a highly successful approach to overcoming poor aqueous solubility or membrane permeability of acidic parent drugs.

Expertise & Rationale

The medoxomil promoiety acts as a bioreversible, lipophilic mask for a carboxylate or other acidic functional group on a parent drug. This masking is a deliberate chemical choice to neutralize the charge at physiological pH, thereby facilitating passive diffusion across the lipid-rich membranes of the gastrointestinal tract. Once absorbed into systemic circulation, the promoiety is designed to be rapidly cleaved by ubiquitous esterase enzymes, regenerating the active parent drug at the site of action. This strategy has proven invaluable for converting poorly bioavailable intravenous drugs into effective oral therapies[6][7].

Mechanism of Action: In Vivo Hydrolysis

The clinical efficacy of a medoxomil prodrug is entirely dependent on its efficient in vivo hydrolysis. This is a two-stage cascade reaction initiated by plasma esterases.

-

Esterase-Mediated Cleavage: The ester bond linking the parent drug to the medoxomil group is hydrolyzed, releasing the active drug.

-

Spontaneous Degradation: This cleavage generates an unstable intermediate which rapidly eliminates carbon dioxide and formaldehyde, both of which are safely processed by endogenous metabolic pathways[6][7].

This elegant mechanism ensures that the promoiety is cleared efficiently and does not elicit its own pharmacological effects.

Caption: In vivo activation pathway of a medoxomil prodrug.

Synthesis and Purification Workflow

The synthesis of this compound is a critical process for the subsequent creation of medoxomil prodrugs. The most common and efficient routes involve the formylation of a precursor alcohol or the displacement of a leaving group with a formate salt.

Experimental Protocol: Synthesis via Formate Displacement

This protocol is based on established chemical principles, such as the reaction of an alkyl halide with a carboxylate salt, a variation of the Williamson ether synthesis. A common precursor, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, is used here.

Step 1: Reaction Setup

-

To a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (10.0 g, 60.8 mmol).

-

Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) as the solvent. DMF is chosen for its high boiling point and its ability to dissolve ionic salts.

-

Add potassium formate (8.1 g, 96.0 mmol). An excess is used to drive the reaction to completion.

Step 2: Reaction Execution

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

Heat the reaction mixture to 60-65°C using an oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the starting material is consumed (typically 4-6 hours).

Step 3: Work-up and Extraction

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (300 mL) to precipitate the product and dissolve the inorganic salts.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Ethyl acetate is selected for its ability to dissolve the organic product while having low miscibility with water.

-

Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

-

Purify the crude oil using column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., 9:1 to 7:3).

-

Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield this compound as a clear oil.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Physicochemical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. This forms a self-validating system for the protocol's success.

Standard Analytical Techniques

| Technique | Expected Results and Rationale |

| ¹H NMR | The proton spectrum should show distinct signals: a singlet for the methyl group (~2.2 ppm), a singlet for the methylene protons (~5.0 ppm), and a singlet for the formate proton (~8.1 ppm). The chemical shifts are influenced by the electronegative oxygen atoms and the dioxolone ring. |

| ¹³C NMR | The carbon spectrum will confirm the carbon framework: signals for the methyl carbon, methylene carbon, the sp² carbons of the dioxolone ring, and two distinct carbonyl carbons (one for the cyclic carbonate and one for the formate ester). |

| Mass Spec (ESI-MS) | In positive ion mode, the spectrum should show a prominent peak corresponding to the [M+Na]⁺ adduct. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm accuracy. |

| HPLC | A high-performance liquid chromatography analysis using a suitable C18 column and a mobile phase (e.g., acetonitrile/water gradient) should show a single major peak, allowing for purity assessment (typically >98%). |

Application in Drug Development

The title compound is not an active pharmaceutical ingredient itself but rather a critical intermediate. Its utility is realized when it is used to esterify a parent drug, creating a medoxomil prodrug. This process typically involves converting the formate into a better leaving group (e.g., a halide like in 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one) which then reacts with the carboxylate salt of the parent drug[4].

The successful application of this chemistry is evident in numerous blockbuster drugs. For example, the angiotensin II receptor blocker Azilsartan is poorly absorbed orally, but its prodrug, Azilsartan medoxomil, achieves excellent bioavailability, allowing for effective once-daily oral dosing for the treatment of hypertension[4].

Conclusion

This compound is more than a mere laboratory chemical; it is a key enabler of modern oral drug delivery. Its structure is purpose-built to create the medoxomil promoiety, a highly effective tool for enhancing the pharmacokinetic profiles of otherwise challenging drug candidates. The synthesis is straightforward, relying on fundamental organic chemistry principles, and its characterization is achieved through standard analytical techniques. For drug development professionals, understanding the synthesis, mechanism, and application of this intermediate is essential for leveraging one of the most successful prodrug strategies in the pharmaceutical industry.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10702077, this compound. Available at: [Link]

-

Perlikova, P., & de Clercq, E. (2016). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Medicinal chemistry (Shariqah (United Arab Emirates)), 12(5), 414–431. (Note: This reference discusses the medoxomil moiety in the context of phosphonate prodrugs, illustrating its broad applicability). Available at: [Link]

- Google Patents. (2021). WO2021070113A1 - An improved process for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one.

-

Nishimura, K., et al. (2006). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 126(3), 179–186. Available at: [Link]

- Google Patents. (2013). WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-yl]methyl}-lh-benzimidazole-7-carboxylate.

-

PubChemLite. This compound. Available at: [Link]

-

Request PDF. [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. Available at: [Link]

Sources

- 1. This compound | C6H6O5 | CID 10702077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-vl]methyl}- lh-benzimidazole-7-carboxyiate and its salts - Google Patents [patents.google.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Moiety: A Technical Guide to a Prominent Prodrug Strategy

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, overcoming poor oral bioavailability remains a pivotal challenge. The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl promoiety, commonly referred to as the "medoxomil" ester, has emerged as a highly successful strategy to enhance the intestinal absorption of parent drug molecules. This technical guide provides an in-depth exploration of the chemical identity, synthesis, mechanism of action, and evaluation of this critical tool in prodrug design.

Nomenclature and Chemical Identity

The chemical entity with the systematic IUPAC name (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate is a key reagent in the synthesis of medoxomil prodrugs. However, in scientific literature and chemical databases, it is recognized by a variety of synonyms. A comprehensive understanding of these alternative names is crucial for efficient literature searching and chemical sourcing.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | |

| CAS Number | 91526-17-9 | , |

| Synonym | 4-[(formyloxy)methyl]-5-methyl-1,3-Dioxol-2-one | |

| Synonym | Formic acid 5-methyl-2-oxo-[1][2]dioxolan-4-ylmethyl ester | |

| Synonym | 4-formyloxymethyl-5-methyl- 1,3-dioxolene-2-one | |

| Synonym | Olmesartan Impurity 62 | |

| Synonym | Olmesartan Medoxomil Impurity 82 |

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆O₅ | |

| Molecular Weight | 158.11 g/mol | |

| Density | 1.3±0.1 g/cm³ | |

| Boiling Point | 199.1±42.0 °C at 760 mmHg |

Synthesis of the Medoxomil Promoietylating Agent

The key reactive intermediate for introducing the medoxomil moiety is typically a halide or a similar leaving group attached to the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl core. The synthesis of this core structure generally begins with the preparation of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one.

Protocol: Synthesis of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one

This protocol is adapted from methodologies described in the patent literature.

Step 1: Formylation of 4-chloromethyl-5-methyl-1,3-dioxol-2-one [3]

-

To a solution of 4-chloromethyl-5-methyl-1,3-dioxol-2-one (50 g) in acetonitrile (500 mL) at 20-25°C, add formic acid (45 g).

-

Cool the reaction mixture to 10-15°C.

-

Slowly add triethylamine (95 g) to the cooled mixture.

-

Heat the reaction mixture to 60-65°C and maintain with stirring for 5-6 hours.

-

Monitor the reaction progress by HPLC.

-

Upon completion, cool the mixture to 15-20°C and filter to remove the triethylamine hydrochloride salt.

-

Wash the filter cake with acetonitrile.

-

Combine the filtrates and concentrate under reduced pressure to obtain a crude residue of this compound.

Step 2: Hydrolysis to 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one [4]

-

The crude this compound is not isolated.

-

Reflux the crude product in methanol to yield 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one.

This intermediate can then be converted to a more reactive species, such as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride, for subsequent esterification with a parent drug molecule.

Mechanism of Action: A Bioreversible Prodrug Approach

The rationale behind the medoxomil prodrug strategy is to transiently mask polar functional groups, such as carboxylic acids, to increase the lipophilicity of a drug molecule. This enhanced lipophilicity facilitates passive diffusion across the lipid-rich intestinal epithelium. Once absorbed into the systemic circulation, the medoxomil ester is designed to be rapidly cleaved by endogenous esterases, releasing the active parent drug.

Enzymatic Cleavage

The bioactivation of medoxomil prodrugs is primarily mediated by a class of enzymes known as hydrolases. Specific enzymes identified in the cleavage of olmesartan medoxomil include:

-

Carboxymethylenebutenolidase homolog (CMBL): This enzyme, found in the cytosol of the liver and intestine, has been identified as a key player in the bioactivation of olmesartan medoxomil.[5]

-

Carboxylesterase 1 (CES1): Predominantly located in liver microsomes, CES1 also contributes to the hydrolysis of medoxomil esters.[5]

-

Human Serum Albumin (HSA): This abundant plasma protein exhibits esterase-like activity and plays a significant role in the hydrolysis of olmesartan medoxomil in the bloodstream.[6]

The enzymatic hydrolysis of the medoxomil ester is a critical step, as it must be efficient enough to ensure rapid release of the active drug to achieve therapeutic concentrations.

pH-Dependent Hydrolysis

In addition to enzymatic cleavage, medoxomil esters are susceptible to chemical hydrolysis, a process that is significantly influenced by pH. This is a critical consideration, as the prodrug must remain largely intact during its transit through the acidic environment of the stomach and the more neutral to slightly alkaline environment of the small intestine to be absorbed. Premature hydrolysis in the gastrointestinal tract can lead to the formation of the polar parent drug, which may then be poorly absorbed.

A study on olmesartan medoxomil demonstrated that its hydrolysis is pH-dependent and follows zero-order kinetics.[2][6]

Table 2: pH-Dependent Hydrolysis of Olmesartan Medoxomil

| pH | Hydrolysis Rate | % Hydrolyzed in 28 hours |

| 1.2 | Lowest | 18% |

| 3.5 | Moderate | 41% |

| 4.6 | High | 61% |

| 6.0 | High | 60% |

Data from Landry L, Dong X (2025) Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. PLoS One 20(5): e0321142.[6]

These findings underscore the importance of formulation strategies that can protect the medoxomil prodrug from premature hydrolysis in the gastrointestinal tract.

In Vitro and In Vivo Evaluation of Medoxomil Prodrugs

A thorough evaluation of a novel medoxomil prodrug involves a series of in vitro and in vivo experiments to assess its stability, permeability, and overall impact on oral bioavailability.

Protocol: Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium. When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the barrier properties of the intestine.

Objective: To determine the apparent permeability coefficient (Papp) of a medoxomil prodrug and its parent drug across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells (passage 40-60)

-

Transwell® inserts (e.g., 12-well or 24-well plates)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compounds (prodrug and parent drug)

-

Lucifer yellow (as a marker of monolayer integrity)

-

LC-MS/MS system for quantification

Procedure:

-

Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. TEER values should be above a predetermined threshold (e.g., 200 Ω·cm²) to ensure the integrity of the tight junctions. Additionally, assess the permeability of Lucifer yellow; low permeability indicates a tight monolayer.

-

Permeability Study (Apical to Basolateral): a. Wash the monolayers with pre-warmed HBSS. b. Add the test compound (dissolved in HBSS) to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber. f. At the final time point, collect a sample from the apical chamber.

-

Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where:

-

dQ/dt is the rate of drug appearance in the receiver chamber

-

A is the surface area of the membrane

-

C₀ is the initial concentration of the drug in the donor chamber

-

A higher Papp value for the prodrug compared to the parent drug suggests enhanced permeability.

Protocol: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

The SPIP model provides a more physiologically relevant assessment of drug absorption in a specific segment of the intestine.

Objective: To determine the effective permeability (Peff) and absorption rate constant (Ka) of a medoxomil prodrug in a defined intestinal segment.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Perfusion pump

-

Intestinal perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

Test compound

-

Surgical instruments

-

LC-MS/MS system

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain body temperature.

-

Surgical Procedure: a. Make a midline abdominal incision to expose the small intestine. b. Select the desired intestinal segment (e.g., jejunum, ileum). c. Cannulate the proximal and distal ends of the segment. d. Gently flush the segment with warm saline to remove residual contents.

-

Perfusion: a. Perfuse the intestinal segment with the drug-containing buffer at a constant flow rate. b. Collect the effluent from the distal cannula at regular intervals.

-

Sample Collection and Analysis: a. At the end of the experiment, measure the length and radius of the perfused segment. b. Quantify the drug concentration in the perfusate and effluent samples by LC-MS/MS.

-

Data Analysis: Calculate the Peff using the following equation: Peff = - (Q / 2πrL) * ln(Cout / Cin) where:

-

Q is the flow rate

-

r is the radius of the intestinal segment

-

L is the length of the intestinal segment

-

Cout and Cin are the outlet and inlet drug concentrations, respectively.

-

Conclusion

The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl, or medoxomil, promoiety represents a cornerstone in prodrug design for enhancing the oral bioavailability of poorly absorbed drugs. Its success is predicated on a delicate balance between increased lipophilicity for improved intestinal permeability and efficient in vivo hydrolysis to release the active therapeutic agent. A thorough understanding of its chemical properties, synthesis, and the multifaceted mechanisms of its cleavage is paramount for the rational design and successful development of next-generation oral therapeutics. The experimental protocols outlined in this guide provide a framework for the robust evaluation of novel medoxomil-based prodrugs, enabling researchers to confidently advance promising candidates through the drug development pipeline.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound. [Link]

-

Ma, S. F., Anraku, M., Iwao, Y., Yamasaki, K., Kragh-Hansen, U., Yamaotsu, N., ... & Otagiri, M. (2005). Hydrolysis of angiotensin II receptor blocker prodrug olmesartan medoxomil by human serum albumin and identification of its catalytic active sites. Drug Metabolism and Disposition, 33(12), 1911-1918. [Link]

-

Ishizuka, T., Fujimori, I., Nishida, A., Sakurai, H., Yoshigae, Y., Nakahara, K., ... & Izumi, T. (2012). Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1. Drug metabolism and disposition, 40(2), 374-380. [Link]

-

Landry, L., & Dong, X. (2025). Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. PloS one, 20(5), e0321142. [Link]

- Google Patents. (2021). An improved process for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one. WO2021070113A1.

Sources

- 1. CN111646971A - Method for synthesizing 4- (hydroxymethyl) -5-methyl- [1,3] dioxol-2-one - Google Patents [patents.google.com]

- 2. journals.plos.org [journals.plos.org]

- 3. 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one synthesis - chemicalbook [chemicalbook.com]

- 4. WO2021070113A1 - An improved process for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one - Google Patents [patents.google.com]

- 5. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | PLOS One [journals.plos.org]

The Lynchpin of Prodrug Design: A Technical Guide to Carbonate Linkers

In the landscape of modern drug development, precision is paramount. The ability to deliver a therapeutic agent to its target tissue while minimizing systemic exposure is the holy grail of pharmacology. Prodrugs, biologically inert derivatives of a parent drug molecule, represent a powerful strategy to achieve this goal. Central to the success of many prodrug strategies is the linker—the chemical bridge that tethers the drug to a carrier or promoiety, designed to cleave under specific physiological conditions.

Among the diverse families of chemical linkers, the carbonate linkage has emerged as a particularly versatile and tunable tool. Its application spans from enhancing the solubility of poorly soluble drugs to sophisticated antibody-drug conjugates (ADCs) that target cancer cells with pinpoint accuracy. This technical guide provides an in-depth exploration of the core features of carbonate prodrug linkers, offering researchers, scientists, and drug development professionals a comprehensive understanding of their design, synthesis, and characterization.

The Fundamental Principle: Stability in Transit, Release at Target

The core directive of any linker in a prodrug system is to maintain its integrity in the systemic circulation and then to efficiently release the active drug at the desired site of action.[1][][3] Carbonate linkers are prized for their ability to be engineered to meet these contradictory requirements.[4] The stability of the carbonate bond can be modulated to resist premature hydrolysis in the bloodstream, thereby preventing off-target toxicity.[][3] Conversely, these linkers can be designed to be susceptible to specific triggers within the target microenvironment, such as changes in pH or the presence of specific enzymes, leading to controlled drug release.[5]

Mechanism of Action: The Elegance of Self-Immolation

A key feature of many advanced carbonate linker systems is their self-immolative nature.[6][7] This process involves a triggered cascade of intramolecular electronic rearrangements that culminate in the release of the active drug, carbon dioxide, and a remnant of the linker.[7] The thermodynamic favorability of carbon dioxide release often drives the reaction to completion.[6]

A prevalent self-immolative motif is the p-aminobenzyl carbamate (PABC) system. Upon enzymatic or chemical cleavage of a trigger group, a lone pair of electrons on the newly exposed aniline nitrogen initiates a 1,6-elimination reaction. This electronic cascade results in the cleavage of the carbamate bond and the release of the drug.

Caption: Mechanism of a self-immolative carbonate linker.

This self-immolative process is advantageous as it ensures the release of the native, unmodified drug, which is crucial for its pharmacological activity.

Key Design Considerations: Tailoring Stability and Release Kinetics

The performance of a carbonate linker is intricately linked to its chemical structure. By judiciously modifying the linker, its stability and release kinetics can be fine-tuned.

Steric and Electronic Effects

The rate of cleavage of a carbonate linker can be significantly influenced by steric hindrance and electronic effects.[8][9] Introducing bulky substituents near the carbonate bond can sterically shield it from enzymatic attack or hydrolysis, thereby increasing its stability in plasma.[10] Conversely, the incorporation of electron-withdrawing or electron-donating groups can alter the lability of the carbonate bond, making it more or less susceptible to cleavage. For instance, electron-withdrawing groups can enhance the rate of hydrolysis.[3]

Trigger Mechanisms

The choice of trigger is critical for achieving site-specific drug release. Common strategies include:

-

Enzymatic Cleavage: Esterases, such as carboxylesterases, are abundant in certain tissues and can be harnessed to cleave carbonate linkers.[11][12] This approach is particularly useful for targeting the liver or tumors where esterase activity is often elevated.

-

pH-Sensitivity: The acidic microenvironment of tumors or intracellular compartments like endosomes and lysosomes (pH 4.5-6.5) can be exploited to trigger the hydrolysis of acid-labile carbonate linkers.[1][5]

-

Reductive Cleavage: The higher concentration of reducing agents like glutathione in the intracellular environment compared to the bloodstream can be used to cleave disulfide bonds incorporated into the linker, initiating the self-immolation of the carbonate.[4]

Synthesis and Characterization: A Practical Approach

The successful implementation of carbonate linkers in prodrug design relies on robust synthetic methods and thorough characterization.

General Synthesis of a Carbonate-Linked Prodrug

The formation of a carbonate linkage typically involves the reaction of an alcohol or phenol group on the drug with an activated carbonyl species. A common method employs triphosgene in the presence of a base.[11]

Experimental Protocol: Synthesis of a Carbonate-Linked Prodrug

-

Dissolution: Dissolve the drug containing a hydroxyl group and the linker-alcohol component in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Base Addition: Add a suitable base, such as pyridine or triethylamine, to the reaction mixture.

-

Triphosgene Addition: Slowly add a solution of triphosgene in the same anhydrous solvent to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[11]

Caption: Workflow for the synthesis of a carbonate-linked prodrug.

Stability and Release Kinetics Assessment

Evaluating the stability of the carbonate linker in relevant biological media and quantifying the rate of drug release are critical steps in prodrug development.

Experimental Protocol: Plasma Stability Assay

-

Preparation: Prepare a stock solution of the carbonate-linked prodrug in a suitable solvent (e.g., DMSO).

-

Incubation: Add the prodrug stock solution to pre-warmed plasma (human, mouse, etc.) to a final concentration typically in the low micromolar range.[13]

-

Time Points: Incubate the mixture at 37 °C and collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[13]

-

Quenching: Immediately quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]

-

Protein Precipitation: Centrifuge the samples to precipitate plasma proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of remaining prodrug and the released parent drug.[13]

-

Data Analysis: Plot the percentage of remaining prodrug against time and calculate the half-life (t1/2) of the prodrug in plasma.[13]

Table 1: Comparative Stability of Different Linker Types in Human Plasma

| Linker Type | Example Payload | Half-life (t1/2) | Reference |

| Carbonate | Sacituzumab govitecan | ~36 hours | [10] |

| Hydrazone | Phenylketone-derived | ~2 days | [10] |

| Silyl ether | Monomethyl auristatin E (MMAE) | > 7 days | [10] |

| Val-Cit Peptide | - | Stable | [10] |

Note: Half-life values can vary depending on the specific drug, carrier, and experimental conditions.

Experimental Protocol: In Vitro Drug Release Kinetics

-

Buffer Preparation: Prepare buffers at different pH values (e.g., pH 7.4 to mimic blood and pH 5.0 to mimic the endosomal environment).

-

Incubation: Dissolve the carbonate-linked prodrug in the respective buffers. For enzyme-triggered release, add the relevant enzyme (e.g., esterase) to the buffer.

-

Sampling: Incubate the solutions at 37 °C and collect samples at predetermined time intervals.

-

Analysis: Analyze the samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC), to quantify the concentration of the released drug.[14]

-

Kinetic Modeling: Plot the cumulative percentage of drug released versus time and fit the data to appropriate kinetic models (e.g., zero-order, first-order, Higuchi) to determine the release mechanism.[14]

Conclusion and Future Perspectives

Carbonate linkers represent a cornerstone of modern prodrug design, offering a remarkable degree of tunability and control over drug release.[15] The principles of self-immolation, coupled with a deep understanding of how steric and electronic factors influence stability, have enabled the development of highly sophisticated drug delivery systems. As our understanding of disease-specific microenvironments continues to grow, so too will the opportunities to design novel carbonate linkers with even greater precision and efficacy. The continued innovation in linker chemistry will undoubtedly play a pivotal role in the next generation of targeted therapeutics.

References

-

Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. ACS Infectious Diseases. [Link]

-

Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]

-

Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm. [Link]

-

Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters. [Link]

-

Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube. [Link]

-

Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. PubMed. [Link]

-

ADME Plasma Stability Assay. BioDuro. [Link]

-

Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. ACS Medicinal Chemistry Letters. [Link]

-

Comment on "The Interplay between Steric and Electronic Effects in S(N)2 Reactions". ResearchGate. [Link]

-

NMR Spectroscopy in Drug and Natural Product Analysis. ResearchGate. [Link]

-

Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry. [Link]

-

Synthesis of the carbonate prodrug 7. ResearchGate. [Link]

-

Recent advances in self-immolative linkers and their applications in polymeric reporting systems. Polymer Chemistry. [Link]

-

Plasma stability assay: (a) HPLC determination of MLP confirms that it... ResearchGate. [Link]

-

Linker-Determined Drug Release Mechanism of Free Camptothecin from Self-Assembling Drug Amphiphiles. Scientific Reports. [Link]

- Carbonate prodrugs and how to use them.

-

Predictable and tunable half-life extension of therapeutic agents by controlled chemical release from macromolecular conjugates. PNAS. [Link]

-

Drug-Initiated Synthesis of Polymer Prodrugs: Combining Simplicity and Efficacy in Drug Delivery. Chemistry of Materials. [Link]

-

Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics. [Link]

-

Plasma Stability. Cyprotex. [Link]

-

Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. OUR Archive (Otago University Research Archive). [Link]

-

Mammalian Esterase Activity: Implications for Peptide Prodrugs. Journal of Medicinal Chemistry. [Link]

-

Structures of novel linker-payload attachments. ResearchGate. [Link]

-

A Self-Immolative Linker for the pH-Responsive Release of Amides. Molecules. [Link]

-

Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Bioconjugate Chemistry. [Link]

-

High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega. [Link]

-

Mechanism-Guided Discovery of an Esterase Scaffold with Promiscuous Amidase Activity. ACS Chemical Biology. [Link]

-

Evaluation of in vitro release kinetics and mechanisms of curcumin-loaded cockle shell-derived calcium carbonate nanoparticles. Biomedical Research and Therapy. [Link]

-

NMR in the Characterization of Complex Mixture Drugs. ResearchGate. [Link]

- Self-immolative linkers and drug conjugates.

-

Plasma stability and plasma metabolite concentration-time profiles of oligo(lactic acid)8-paclitaxel prodrug loaded polymeric micelles. Journal of Controlled Release. [Link]

-

β-Cyclodextrin Nanosponge Hydrogels as Drug Delivery Nanoarchitectonics for Multistep Drug Release Kinetics. ResearchGate. [Link]

-

NMR as a Tool for Compound Identification in Mixtures. ChemRxiv. [Link]

-

Synthesis of Methoxypoly(ethylene Glycol) Carbonate Prodrugs of Zidovudine and Penetration Through Human Skin in Vitro. Journal of Pharmaceutical Sciences. [Link]

-

Classification of self-immolative linker technologies. ResearchGate. [Link]

Sources

- 1. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 6. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]

- 7. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 8. Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. Evaluation of in vitro release kinetics and mechanisms of curcumin-loaded cockle shell-derived calcium carbonate nanoparticles | Biomedical Research and Therapy [bmrat.org]

- 15. Linker-Determined Drug Release Mechanism of Free Camptothecin from Self-Assembling Drug Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Aqueous Stability of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate

An In-depth Technical Guide for Drug Development Professionals

Abstract

The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) group is a widely utilized promoiety in medicinal chemistry, designed to enhance the pharmacokinetic properties of parent drug molecules.[1] As a key intermediate and potential metabolite, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate represents the core scaffold whose aqueous stability is paramount to understanding the behavior of ODOL-containing prodrugs. This technical guide provides a detailed examination of the factors governing the stability of this compound in aqueous solutions. We will explore the underlying degradation mechanisms, present a robust, self-validating experimental protocol for kinetic analysis, and discuss the implications of the resulting stability profile on drug development, formulation, and shelf-life determination. This document is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding and practical methodology for assessing the stability of this critical prodrug fragment.

Introduction: The Role of the ODOL Moiety in Prodrug Design

Prodrug strategies are a cornerstone of modern drug development, employed to overcome challenges such as poor solubility, low bioavailability, and rapid metabolism.[2] The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) group is an FDA-approved promoiety that is frequently attached to acidic functional groups of a parent drug.[3] Upon administration, this moiety is designed to undergo hydrolysis, releasing the active pharmaceutical ingredient (API).

The stability of the linker itself, exemplified by this compound, is a critical parameter. Its rate of degradation in aqueous media—independent of enzymatic action—dictates the intrinsic chemical stability of the prodrug. This information is essential for:

-

Formulation Development: Ensuring the prodrug remains intact in a liquid formulation.

-

Shelf-life Prediction: Establishing appropriate storage conditions and expiration dating in accordance with regulatory guidelines.[4][5]

-

Understanding In Vivo Behavior: Differentiating between chemical hydrolysis and enzymatic cleavage, which is crucial for pharmacokinetic modeling.

This guide provides the scientific rationale and a detailed workflow for characterizing the aqueous stability of this compound, a process that can be adapted for various ODOL-based prodrugs.

Chemical and Physical Properties

A thorough understanding of the molecule's properties is the foundation of any stability study.

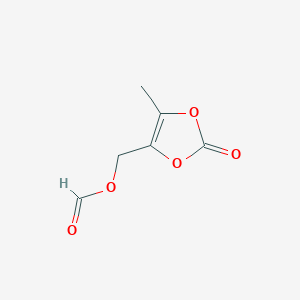

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| Molecular Formula | C₆H₆O₅ | PubChem[6] |

| Molecular Weight | 158.11 g/mol | PubChem[6] |

| CAS Number | 91526-17-9 | PubChem[6] |

| Topological Polar Surface Area | 61.8 Ų | PubChem[6] |

| Hydrogen Bond Acceptors | 5 | PubChem[6] |

| Rotatable Bond Count | 3 | PubChem[6] |

Mechanisms of Degradation in Aqueous Solution

The structure of this compound contains two ester functionalities susceptible to hydrolysis: the linear formate ester and the cyclic carbonate ester. The degradation kinetics in aqueous solution are primarily governed by pH and temperature.

3.1. Hydrolysis Pathways Hydrolysis can occur at either ester group, leading to different degradation products. The primary mechanism is nucleophilic attack by water or hydroxide ions on the carbonyl carbons.

-

Formate Ester Hydrolysis: This is a classic ester hydrolysis reaction, which can be catalyzed by both acid and base. It results in the formation of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one and formic acid. The hydrolysis of simple formate esters is known to be a slow, equilibrium-limited reaction.[7]

-

Cyclic Carbonate (Dioxolone Ring) Hydrolysis: The five-membered ring is strained and also susceptible to hydrolysis. This pathway is more complex and can lead to ring-opening, ultimately producing various degradation products.

Studies on prodrugs incorporating the ODOL moiety show moderate stability in neutral buffered saline but rapid hydrolysis in the presence of plasma or liver microsomes, indicating that while chemical hydrolysis occurs, enzymatic cleavage is the dominant pathway for bioactivation in vivo.[3] Our focus here is on characterizing the non-enzymatic, intrinsic chemical stability.

Caption: Potential aqueous degradation pathways for the target molecule.

3.2. Influence of pH and Temperature The rate of hydrolysis typically follows a U-shaped pH-rate profile, with the lowest degradation rate occurring at a specific pH (usually mid-range, e.g., pH 3-5) and increasing under more acidic or basic conditions. The degradation rate is also highly dependent on temperature. This relationship can be modeled by the Arrhenius equation, which is why stability studies are often conducted at elevated temperatures to predict shelf-life under normal storage conditions.[8][9]

Experimental Design for Stability Assessment

A well-designed stability study provides a robust and reliable kinetic profile of the compound. The design must be grounded in regulatory expectations and scientific principles.[10][11]

4.1. Rationale and Causality The objective is to determine the intrinsic degradation rate constant (k_obs) at various pH values and temperatures.

-

Why Use a Buffer System? Buffers are used to maintain a constant pH throughout the experiment. As hydrolysis of the esters produces acidic byproducts (e.g., formic acid), the pH of an unbuffered solution would drift, confounding the kinetic data.

-

Why These Specific pH Values? A range of pH values (e.g., 1.2, 4.5, 7.4, 9.0) is selected. This covers physiologically relevant compartments (stomach, intestine, blood) and provides sufficient data points to construct a complete pH-rate profile, revealing the contributions of acid- and base-catalyzed hydrolysis.

-

Why Accelerated Conditions? According to ICH guidelines, stability testing at accelerated conditions (e.g., 40°C or 50°C) allows for the prediction of long-term stability without waiting for years.[5] The data helps to quickly identify stability liabilities and build a predictive model for degradation at room temperature or under refrigerated storage.

4.2. Analytical Methodology: The Central Role of HPLC High-Performance Liquid Chromatography (HPLC) is the gold standard for stability studies due to its ability to separate the parent compound from its degradants. A stability-indicating HPLC method is one that is validated to be specific, accurate, and precise, ensuring that the decrease in the parent peak area is directly proportional to its degradation and not an analytical artifact.[12]

Detailed Experimental Protocol

This protocol provides a self-validating system for determining the aqueous stability of this compound.

Caption: Standard experimental workflow for an aqueous stability study.

Step-by-Step Methodology:

-

Preparation of Buffers:

-

Prepare buffers of desired pH (e.g., 0.1 N HCl for pH 1.2; 50 mM acetate for pH 4.5; 50 mM phosphate for pH 7.4; 50 mM borate for pH 9.0).

-

Ensure the ionic strength is constant across all buffers by adding a salt like KCl.

-

Filter all buffers through a 0.22 µm filter.

-

-

Preparation of Stock Solution:

-

Accurately weigh the this compound standard.

-

Dissolve in a minimal amount of organic solvent (e.g., acetonitrile) to create a concentrated stock solution (e.g., 10 mg/mL). This minimizes the impact of the organic solvent on the aqueous reaction.

-

-

Initiating the Kinetic Run:

-

Place vials containing a known volume (e.g., 1 mL) of each buffer into a temperature-controlled water bath or heating block set to the desired temperature (e.g., 40°C). Allow buffers to equilibrate for at least 15 minutes.

-

To initiate the reaction (t=0), add a small volume (e.g., 10 µL) of the stock solution to each vial to achieve the target final concentration (e.g., 100 µg/mL). Vortex briefly.

-

-

Sampling:

-

Withdraw aliquots (e.g., 100 µL) from each vial at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours). The sampling schedule should be designed to capture at least 50% degradation.

-

Immediately quench the reaction by diluting the aliquot into a vial containing a quenching solution (e.g., 900 µL of cold acetonitrile/water with 0.1% formic acid). This stops further degradation and prepares the sample for analysis.

-

-

HPLC Analysis:

-

Analyze the quenched samples using a validated stability-indicating HPLC method.

-

Example HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., ODS-3V, 250mm x 4.6mm, 5 µm).[13]

-

Mobile Phase: Isocratic or gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile. A common starting point could be a 50:50 mixture.[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Detection: UV detector at an appropriate wavelength (e.g., 210 nm).[13]

-

Injection Volume: 10-20 µL.

-

-

Data Analysis and Interpretation

Assuming the degradation follows first-order kinetics (which is typical for drug degradation in solution at low concentrations), the natural logarithm of the remaining percentage of the compound plotted against time will yield a straight line.

-

Equation: ln(Cₜ) = ln(C₀) - k_obs * t

-

Where Cₜ is the concentration at time t, C₀ is the initial concentration, and k_obs is the observed first-order rate constant.

-

-

Calculation: The slope of the line from the plot of ln(% Remaining) vs. time is equal to -k_obs.

-

Half-Life (t₁/₂): The time it takes for 50% of the compound to degrade. It is calculated as: t₁/₂ = 0.693 / k_obs.

Table 2: Example Stability Data for an ODOL Prodrug in Aqueous Buffer

This table summarizes representative data for ODOL-containing prodrugs, which demonstrates the typical stability profile expected for this compound.

| Buffer Condition | Temperature (°C) | Observed Half-Life (t₁/₂) | % Remaining at 1 hr | Source |

| Phosphate Buffer (pH 7.4) | 37 | ~1.3 - 1.5 hours | 54 - 63% | ResearchGate[3] |

| Acidic Buffer (e.g., pH 1.2) | 37 | Expected to be longer | >90% (Hypothetical) | N/A |

| Basic Buffer (e.g., pH 9.0) | 37 | Expected to be shorter | <50% (Hypothetical) | N/A |

Note: Hypothetical data is based on general principles of ester hydrolysis.

The data clearly shows that the molecule is moderately stable at neutral pH, with a half-life of just over an hour.[3] This lability is by design, allowing for the eventual release of the active drug in vivo. However, this also implies that liquid formulations at neutral or basic pH would have a limited shelf-life. Stability is expected to be significantly greater at acidic pH, where base-catalyzed hydrolysis is minimized.

Implications for Drug Development

The aqueous stability profile of this compound provides critical insights for drug development professionals:

-

Formulation Strategy: For liquid formulations, a buffer system at an acidic pH (e.g., pH 3-5) would likely be required to ensure adequate shelf-life. For solid dosage forms, moisture control during manufacturing and packaging is critical to prevent degradation.

-

Preclinical and Clinical Studies: Understanding the intrinsic chemical stability helps in designing in vitro experiments and interpreting in vivo data. It allows for the deconvolution of chemical degradation from the more rapid enzymatic cleavage that occurs in plasma and tissues.[3]

-

Regulatory Submissions: A thorough stability package, including data from studies like the one described, is a mandatory component of any new drug application (NDA) and is required by regulatory bodies like the FDA.[4][12]

Conclusion

This compound, the core of the ODOL promoiety, exhibits pH-dependent stability in aqueous solutions. Its degradation is driven by the hydrolysis of its formate and cyclic carbonate ester groups. The compound is moderately stable at neutral pH and is expected to be more stable under acidic conditions and less stable under basic conditions. A systematic approach using a validated, stability-indicating HPLC method is essential to accurately determine its degradation kinetics. The resulting stability data is not merely a technical checkbox; it is a fundamental dataset that informs critical decisions throughout the drug development lifecycle, from initial formulation to regulatory approval.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10702077, this compound. Available from: [Link]

-

ResearchGate (n.d.). Synthesis and structures of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) ester prodrugs of 2-PMPA. Available from: [Link]

-

Simons, F. E., & Simons, K. J. (1991). A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol. Journal of Pharmaceutical Sciences, 80(11), 1044-1048. Available from: [Link]

-

Van den Berg, R. W., Verhoef, M. J., & van der Knaap, H. C. (2002). Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure. Journal of Agricultural and Food Chemistry, 50(19), 5458-5464. Available from: [Link]

-

Majumdar, S., & Sloan, K. B. (2006). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Research, 23(11), 2574-2584. Available from: [Link]

-

U.S. Food and Drug Administration (2023). Q1 Stability Testing of Drug Substances and Drug Products. Available from: [Link]

-

Zappaterra, F., & Giovannini, P. P. (Eds.). (n.d.). Special Issue "Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics". MDPI. Available from: [Link]

-

Google Patents (n.d.). Method for synthesizing 4- (hydroxymethyl) -5-methyl-[6][14] dioxol-2-one. Available from:

-

Rovira, P., et al. (2020). Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs. Journal of Medicinal Chemistry, 63(21), 12693-12706. Available from: [Link]

-

ACS Publications (n.d.). A New Class of Multitargeting PtIV Anticancer Agents: Prodrugs That Release PtII Drugs and Bioactive Moieties Tethered to PtIV via a Tertiary Amine. Available from: [Link]

-

Semantic Scholar (n.d.). Effects of Solvent System and Storage Condition on Chemical Stability of 5α-Reductase Inhibitor Compounds in Tectona grandis L. Available from: [Link]

-

BioBoston Consulting (2024). FDA Stability Testing Regulations For Pharmaceuticals. Available from: [Link]

-

Semantic Scholar (n.d.). Kinetics of Methyl Formate Hydrolysis in the Absence and Presence of a Complexing Agent. Available from: [Link]

-

Maeda, H., et al. (1993). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. Yakugaku Zasshi, 113(5), 363-372. Available from: [Link]

-

ResearchGate (n.d.). Thermal Stability of Folic Acid and 5‐Methyltetrahydrofolic Acid in Liquid Model Food Systems. Available from: [Link]

-

Pharmdbm (2023). Bpharm 6th-semester notes in pdf - Free Download. Available from: [Link]

-

National Center for Biotechnology Information (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Available from: [Link]

-

Scribd (n.d.). Kinetics of Methyl Formate Hydrolysis. Available from: [Link]

-

PubMed (n.d.). Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure. Available from: [Link]

-

GMP Journal (2023). FDA 483s and Warning Letters concerning Stability Testing. Available from: [Link]

-

ResearchGate (n.d.). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. Available from: [Link]

-

U.S. Food and Drug Administration (2024). Q1 Stability Testing of Drug Substances and Drug Products. Available from: [Link]

-

ResearchGate (n.d.). Stability of dietary 5-formyl-tetrahydrofolate and its determination by HPLC: A pilot study on impact of pH, temperature and antioxidants on analytical results. Available from: [Link]

-

ProPharma (2021). Stability Testing of New Drug Substances and Products. Available from: [Link]

Sources

- 1. [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics | Pharmaceutics | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. FDA 483s and Warning Letters concerning Stability Testing - GMP Journal [gmp-journal.com]

- 5. propharmagroup.com [propharmagroup.com]

- 6. This compound | C6H6O5 | CID 10702077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. fda.gov [fda.gov]

- 11. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]

- 12. biobostonconsulting.com [biobostonconsulting.com]

- 13. CN111646971A - Method for synthesizing 4- (hydroxymethyl) -5-methyl- [1,3] dioxol-2-one - Google Patents [patents.google.com]

- 14. A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrolysis mechanism of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate

An In-Depth Technical Guide to the Hydrolysis Mechanism of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate A Senior Application Scientist's Synthesis of Mechanism, Kinetics, and Experimental Validation for Drug Development Professionals

Executive Summary

The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (DOX-M) promoiety is a cornerstone in modern prodrug design, engineered to enhance the bioavailability of parent drugs by improving properties such as oral absorption.[1][2] Its clinical success hinges on a predictable and efficient in vivo hydrolysis to release the active pharmaceutical ingredient (API). This guide provides an in-depth examination of the hydrolysis mechanism of this compound, a model compound representing the core structure of DOX-M based prodrugs. We will dissect the multi-stage chemical transformation, explore the kinetic influences of pH and enzymes, and present a validated experimental framework for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical prodrug activation pathway.

Introduction to the DOX-M Promoietry in Prodrug Strategy

The Imperative for Prodrugs in Therapeutics